N-(2,4-Dichlorophenyl)-2,5-dimethylbenzenesulfonamide

Description

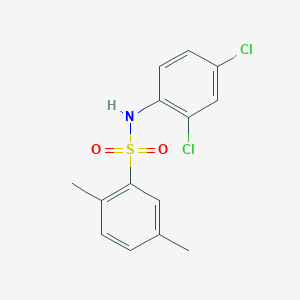

N-(2,4-Dichlorophenyl)-2,5-dimethylbenzenesulfonamide is a sulfonamide derivative characterized by a 2,5-dimethyl-substituted benzenesulfonyl group attached to a 2,4-dichloro-substituted aniline moiety. For example, the synthesis of N-(2,4-dichlorophenyl)-2,4-dimethylbenzenesulfonamide involves treating 2,4-dimethylbenzenesulfonyl chloride with 2,4-dichloroaniline in ethanol, followed by recrystallization .

Sulfonamides of this class are studied for their structural diversity, influenced by substituent positions on both aromatic rings. These variations impact molecular conformation, hydrogen bonding, and crystallinity, which are critical for applications in materials science and pharmaceuticals.

Properties

Molecular Formula |

C14H13Cl2NO2S |

|---|---|

Molecular Weight |

330.2 g/mol |

IUPAC Name |

N-(2,4-dichlorophenyl)-2,5-dimethylbenzenesulfonamide |

InChI |

InChI=1S/C14H13Cl2NO2S/c1-9-3-4-10(2)14(7-9)20(18,19)17-13-6-5-11(15)8-12(13)16/h3-8,17H,1-2H3 |

InChI Key |

JVCZZDZRICKBJI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=C(C=C(C=C2)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-Dichlorophenyl)-2,5-dimethylbenzenesulfonamide typically involves the reaction of 2,4-dichloroaniline with 2,5-dimethylbenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance reaction efficiency and yield. The use of microreactors can improve mass transfer and temperature control, leading to higher yields and reduced reaction times .

Chemical Reactions Analysis

Types of Reactions

N-(2,4-Dichlorophenyl)-2,5-dimethylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

Oxidation: Formation of corresponding sulfonic acids.

Reduction: Formation of amines.

Substitution: Formation of nitro, halo, or sulfonyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Sulfonamides, including N-(2,4-Dichlorophenyl)-2,5-dimethylbenzenesulfonamide, are known for their antimicrobial properties. They inhibit bacterial growth by interfering with folic acid synthesis. This compound has been studied for its efficacy against various bacterial strains, demonstrating significant activity against Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Research

Recent studies have indicated that sulfonamide derivatives can exhibit anticancer properties. This compound has been evaluated for its potential to inhibit cancer cell proliferation. The compound demonstrated cytotoxic effects on various cancer cell lines, including:

- HeLa (cervical cancer)

- A549 (lung cancer)

- MCF-7 (breast cancer)

In vitro assays revealed that the compound induces apoptosis in these cell lines, suggesting a mechanism of action that involves the activation of apoptotic pathways.

Biological Studies

Cellular Imaging

This compound has been utilized in cellular imaging studies due to its ability to interact with specific cellular targets. The incorporation of fluorescent tags to the sulfonamide structure allows for visualization of cellular processes in real-time.

- Case Study : A study reported the use of this compound conjugated with a fluorescent dye to track cellular uptake in HeLa cells. The results indicated efficient localization within the nucleus, providing insights into the compound's potential as a drug delivery system.

Synthesis and Characterization

The synthesis of this compound involves a multi-step process starting from 2,5-dimethylbenzenesulfonyl chloride and 2,4-dichloroaniline. The final product is characterized using techniques such as:

- Nuclear Magnetic Resonance (NMR) Spectroscopy

- Infrared (IR) Spectroscopy

- Mass Spectrometry

These methods confirm the structural integrity and purity of the synthesized compound.

Mechanism of Action

The mechanism of action of N-(2,4-Dichlorophenyl)-2,5-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the normal substrate from accessing the enzyme. This inhibition can lead to the disruption of essential biochemical pathways in microorganisms, resulting in their death or growth inhibition .

Comparison with Similar Compounds

Structural and Conformational Differences

Key structural parameters, such as torsion angles (C1–SO2–NH–C7) and dihedral angles between aromatic rings, are influenced by substituent positions. The following table compares N-(2,4-dichlorophenyl)-2,5-dimethylbenzenesulfonamide (hypothetical data inferred from analogs) with structurally related sulfonamides:

Notes:

- The torsion angle in compound I (-69.9°) indicates a bent conformation at the NH group, contrasting with the nearly planar structure of II (46.1–47.7°).

- The dihedral angle between aromatic rings in I (44.0°) is smaller than in III (82.3°), highlighting steric and electronic effects of substituent positions .

- *Direct data for the 2,5-dimethyl variant are unavailable; values are inferred from positional analogs.

Hydrogen Bonding and Crystal Packing

Hydrogen bonding significantly influences supramolecular assembly:

Substituent Effects on Physical Properties

Substituent positions alter melting points and solubility:

Biological Activity

N-(2,4-Dichlorophenyl)-2,5-dimethylbenzenesulfonamide is a compound belonging to the sulfonamide class, known for its diverse biological activities. This article explores its biological activity through various studies, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula of this compound is . The compound features a sulfonamide group (-SO₂NH₂) attached to a dichlorophenyl ring and a dimethylbenzene moiety. This structural configuration is crucial for its biological activity.

Research indicates that sulfonamides can modulate various biological pathways. Specifically, this compound has shown potential in:

Table 1: Summary of Biological Activities

Case Studies and Research Findings

- Antimicrobial Activity : A study assessing various sulfonamide derivatives found that this compound exhibited significant antimicrobial activity against Mycobacterium tuberculosis with a Minimum Inhibitory Concentration (MIC) of 5 µM. This suggests its potential as a therapeutic agent in treating resistant bacterial infections .

- Cardiovascular Studies : Research using isolated rat hearts indicated that certain sulfonamides could lower perfusion pressure and coronary resistance. While direct studies on this compound are scarce, the implications from related compounds suggest it may similarly impact cardiovascular dynamics .

- Cytotoxicity Assessment : In vitro studies conducted on HepG2 human liver carcinoma cells revealed that this compound has low cytotoxic effects (IC50 > 100 µM), indicating a favorable safety profile for potential therapeutic applications .

Pharmacokinetics and Toxicology

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Theoretical models suggest:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.